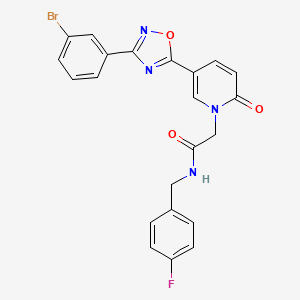

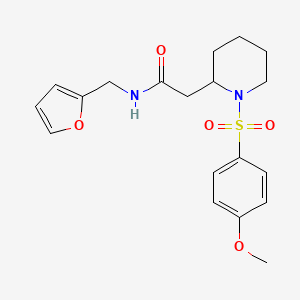

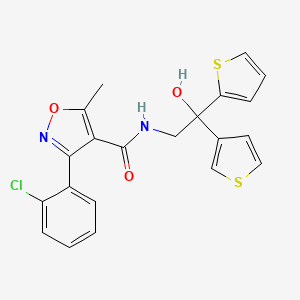

![molecular formula C17H15N3OS2 B2696341 N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 392288-87-8](/img/structure/B2696341.png)

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrazole ring, and an amide group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyrazole rings, and the introduction of the amide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings suggests that this compound could have a planar structure, while the amide group could introduce some degree of polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide, also known as N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide:

Antileishmanial and Antimalarial Agents

This compound, due to its pyrazole core, has shown potential in the development of antileishmanial and antimalarial agents. Pyrazole derivatives are known for their diverse pharmacological effects, including potent activity against Leishmania and Plasmodium species . Research has demonstrated that similar compounds can inhibit the growth of these parasites, making them promising candidates for new treatments for leishmaniasis and malaria.

Organic Dye-Sensitized Solar Cells (DSSCs)

The structure of this compound suggests it could be used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). DSSCs are a type of solar cell that uses organic dyes to capture light and convert it into electricity. The donor-acceptor structure of the compound, with its thiophene and pyrazole moieties, can enhance the efficiency of electron transfer in these cells . This makes it a valuable component in the development of more efficient and cost-effective solar energy solutions.

Anti-Inflammatory Agents

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the pyrazole ring is particularly significant, as it is a common motif in many anti-inflammatory drugs. Research into this compound could lead to the development of new anti-inflammatory agents that are more effective and have fewer side effects than current treatments .

Anticancer Agents

The compound’s unique structure also makes it a candidate for anticancer research. Pyrazole derivatives have been studied for their ability to inhibit various cancer cell lines. The incorporation of thiophene and carboxamide groups can enhance the compound’s ability to interfere with cancer cell growth and proliferation . This could lead to the development of new chemotherapeutic agents.

Antimicrobial Agents

Given the increasing resistance of bacteria to existing antibiotics, there is a continuous need for new antimicrobial agents. The compound’s structure, particularly the pyrazole and thiophene rings, suggests it could be effective against a range of bacterial and fungal pathogens. Research in this area could lead to the discovery of new antibiotics that are effective against resistant strains .

Neuroprotective Agents

Research has shown that pyrazole derivatives can have neuroprotective effects, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to interact with various biological targets in the nervous system makes it a promising candidate for further investigation in this field .

Photovoltaic Materials

In addition to their use in DSSCs, compounds like this one can be used in other types of photovoltaic materials. The ability to absorb light and convert it into electrical energy makes these compounds valuable in the development of new types of solar panels and other photovoltaic devices .

Catalysts in Organic Synthesis

The compound’s structure also suggests it could be used as a catalyst in various organic synthesis reactions. The presence of multiple functional groups allows it to facilitate a range of chemical transformations, making it a useful tool in the synthesis of complex organic molecules .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-11-4-2-5-12(8-11)20-16(13-9-22-10-14(13)19-20)18-17(21)15-6-3-7-23-15/h2-8H,9-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJMALVQHCRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

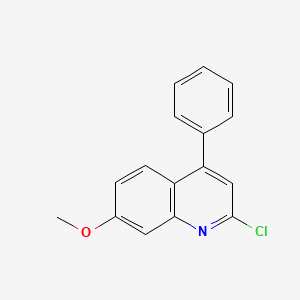

![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)

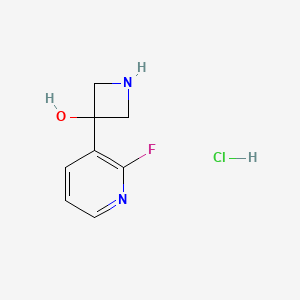

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)

![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)

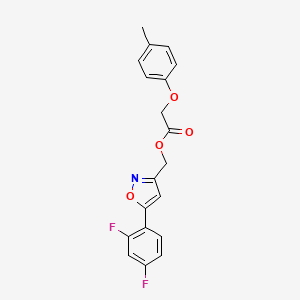

![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)